molecular formula C19H22N6O3 B2932161 2-(3-Methoxyphenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one CAS No. 2379985-99-4

2-(3-Methoxyphenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one

Cat. No.: B2932161
CAS No.: 2379985-99-4
M. Wt: 382.424
InChI Key: CSQLVAYNWZUFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 3-Methoxyphenoxy group: This can be achieved by reacting 3-methoxyphenol with an appropriate halogenated compound under basic conditions.

    Construction of the 1,4-diazepane ring: This step involves the cyclization of a suitable diamine precursor.

    Attachment of the triazolopyridazine moiety: This can be done through a cyclization reaction involving a hydrazine derivative and a suitable dicarbonyl compound.

    Final coupling: The final step involves coupling the 3-methoxyphenoxy group with the triazolopyridazine-diazepane intermediate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol or a quinone derivative.

    Reduction: The triazolopyridazine ring can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 3-hydroxyphenoxy derivatives, while reduction of the triazolopyridazine ring could yield partially or fully reduced analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its combination of aromatic and heterocyclic structures could impart desirable characteristics such as stability, reactivity, and functionality.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one: can be compared with other compounds that feature similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these structural motifs, which could confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-27-15-4-2-5-16(12-15)28-13-19(26)24-9-3-8-23(10-11-24)18-7-6-17-21-20-14-25(17)22-18/h2,4-7,12,14H,3,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQLVAYNWZUFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.